molecular formula C11H13IN4O4 B186635 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 172163-62-1

2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B186635
M. Wt: 392.15 g/mol
InChI Key: TVQBNMOSBBMRCZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C11H13IN4O4 and its molecular weight is 392.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

An efficient synthetic route for preparing 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds was developed. This method involves condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, allowing for the synthesis of guanine nucleosides and related structures (Wang & Gold, 2009).

Potential Biological Activities

Compounds related to the base chemical structure have shown selective inhibitory activities against the multiplication of certain viruses in cell culture. For instance, carbocyclic analogues of 7-deazaguanosine exhibited antiviral activity, indicating the chemical's potential for contributing to antiviral research (Legraverend et al., 1985).

Chemical Modifications and Applications

The N-methyl isomers of this compound and its derivatives have been synthesized and found to inhibit xanthine oxidase, suggesting potential applications in addressing diseases related to oxidative stress (Seela et al., 1984).

properties

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBNMOSBBMRCZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

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